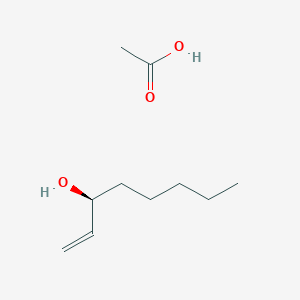

acetic acid;(3S)-oct-1-en-3-ol

Description

Contextualization of (3S)-Oct-1-en-3-ol within Natural Product Chemistry

(3S)-Oct-1-en-3-ol is a naturally occurring compound found in a wide array of organisms. It is produced by numerous fungi, including edible mushrooms like Agaricus bisporus (button mushroom) and is a key component of their characteristic scent. Current time information in New York, NY, US.wikipedia.org Its presence extends to plants such as lemon balm and is even found in human breath and sweat. Current time information in New York, NY, US.thegoodscentscompany.com

The biosynthesis of this alcohol is a well-studied process, primarily arising from the oxidative degradation of linoleic acid. Current time information in New York, NY, US.chemicalbook.com This biochemical pathway involves two key enzymatic steps: a lipoxygenase enzyme catalyzes the peroxidation of linoleic acid to form a hydroperoxide intermediate, which is then cleaved by a hydroperoxide lyase to yield 1-octen-3-ol (B46169). Current time information in New York, NY, US.wikipedia.org In many natural systems, this enzymatic process preferentially produces the (R)-enantiomer. nih.govwikipedia.org As a volatile compound, it acts as a semiochemical, a chemical messenger that mediates interactions between organisms. molport.comepa.gov For instance, it is a known attractant for biting insects like mosquitoes. Current time information in New York, NY, US.foodb.ca

Table 1: Natural Occurrence of 1-Octen-3-ol

| Organism/Source | Type | Reference |

|---|---|---|

| Mushrooms (general) | Fungus | Current time information in New York, NY, US.foodb.ca |

| Agaricus bisporus (Button Mushroom) | Fungus | wikipedia.org |

| Tricholoma matsutake (Matsutake) | Fungus | nih.gov |

| Boletus edulis (Penny Bun) | Fungus | nih.gov |

| Aspergillus, Penicillium, Fusarium spp. | Fungus | foodb.ca |

| Lemon Balm | Plant | Current time information in New York, NY, US. |

| Clover | Plant | foodb.ca |

| Soybeans | Plant | foodb.ca |

| Tea (Camellia sinensis) | Plant | thegoodscentscompany.comresearchgate.net |

| Human Breath and Sweat | Mammal | Current time information in New York, NY, US.thegoodscentscompany.com |

Importance of Stereoisomerism in Biological Activity and Synthetic Pathways

Stereoisomerism is a critical aspect of the chemistry and biology of 1-octen-3-ol. The molecule possesses a chiral center at the carbon atom bearing the hydroxyl group, leading to two distinct, non-superimposable mirror-image forms known as enantiomers: (S)-(+)-1-octen-3-ol and (R)-(-)-1-octen-3-ol. Current time information in New York, NY, US.researchgate.net

The spatial arrangement of these enantiomers has a profound impact on their biological activity and sensory properties. The (R)-enantiomer is predominantly responsible for the characteristic fresh mushroom aroma. nih.gov In contrast, the (S)-enantiomer, including (3S)-oct-1-en-3-ol, is often described as having a musty, grassy, or even moldy scent. nih.gov This difference in perception underscores how precisely biological receptors can distinguish between stereoisomers.

Furthermore, the biological production of 1-octen-3-ol is often stereospecific. Enzymatic pathways in fungi and other organisms predominantly yield the (R)-enantiomer. nih.govwikipedia.org For example, in button mushrooms, the biosynthesis can result in up to 99% (R)-(-)-1-octen-3-ol. wikipedia.org Conversely, chemical synthesis in a laboratory setting, such as through a Grignard reaction, typically produces a racemic mixture, which contains equal amounts of both the (R) and (S) enantiomers. wikipedia.orgfoodb.ca This distinction is crucial for industries that require a specific aroma profile, making biotechnical production methods highly valuable. The different enantiomers also exhibit varied effects in ecological interactions, such as attracting different species of insects or influencing fungal spore germination. nih.govmolport.com

Table 2: Comparison of 1-Octen-3-ol Enantiomers

| Property | (R)-(-)-1-Octen-3-ol | (S)-(+)-1-Octen-3-ol | Reference |

|---|---|---|---|

| Aroma Profile | Fresh mushroom | Musty, grassy, moldy | nih.gov |

| Natural Abundance | Predominantly produced in many fungi | Less common in nature | nih.govwikipedia.org |

| Primary Production | Enzymatic biosynthesis | Chemical synthesis (as part of racemate) | nih.govwikipedia.org |

Scope and Objectives of Academic Inquiry on (3S)-Oct-1-en-3-ol Research

Academic research on (3S)-oct-1-en-3-ol and its enantiomer is multifaceted, driven by its significance in several scientific and commercial domains. The primary objectives of this inquiry include:

Flavor and Fragrance Chemistry: A major focus is on its role as a key aroma compound. Research aims to understand the nuances of its scent profile, its formation in food products like mushrooms and cheese, and its application in the creation of natural and artificial flavors and perfumes. thegoodscentscompany.comfoodb.ca

Chemical Ecology and Entomology: Significant research is dedicated to its function as an insect attractant. Current time information in New York, NY, US.molport.com Studies investigate how mosquitoes and other biting insects detect this compound, the varying attractiveness of each enantiomer, and its potential use in lures for insect traps.

Biosynthesis and Biotechnology: Researchers are actively investigating the detailed enzymatic pathways that produce 1-octen-3-ol in various organisms, from fungi like Agaricus bisporus to molds like Aspergillus. wikipedia.orgmolport.com The goal is to identify and characterize the specific lipoxygenase and hydroperoxide lyase enzymes involved, which could enable enhanced biotechnological production of specific enantiomers for commercial use. wikipedia.org

Plant and Fungal Physiology: The compound is studied as a signaling molecule that can influence plant defense mechanisms and inhibit the germination of fungal spores, suggesting a role in inter-organismal communication and competition. molport.comepa.gov

Table 3: Chemical Properties of (3S)-Oct-1-en-3-ol

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | (3S)-oct-1-en-3-ol | researchgate.net |

| Molecular Formula | C₈H₁₆O | researchgate.net |

| Molar Mass | 128.215 g/mol | |

| CAS Number | 24587-53-9 | researchgate.net |

| Appearance | Colorless to yellow liquid | foodb.ca |

| Density | 0.837 g/mL | Current time information in New York, NY, US. |

| Boiling Point | 174 °C at 1 atm | Current time information in New York, NY, US. |

| Synonyms | (S)-(+)-1-Octen-3-ol, (S)-Matsutake alcohol | researchgate.net |

Properties

CAS No. |

62247-46-5 |

|---|---|

Molecular Formula |

C10H20O3 |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

acetic acid;(3S)-oct-1-en-3-ol |

InChI |

InChI=1S/C8H16O.C2H4O2/c1-3-5-6-7-8(9)4-2;1-2(3)4/h4,8-9H,2-3,5-7H2,1H3;1H3,(H,3,4)/t8-;/m1./s1 |

InChI Key |

AQFJTEXFXXYPBS-DDWIOCJRSA-N |

Isomeric SMILES |

CCCCC[C@@H](C=C)O.CC(=O)O |

Canonical SMILES |

CCCCCC(C=C)O.CC(=O)O |

Origin of Product |

United States |

Biological Occurrence and Distribution of 3s Oct 1 En 3 Ol Enantiomers

Presence in Fungal Systems

Oct-1-en-3-ol is a ubiquitous volatile compound in the fungal kingdom, playing roles in aroma, flavor, and potentially as a signaling molecule that can inhibit spore germination in some species. ebi.ac.uknih.gov

Distribution in Edible Mushrooms (e.g., Matsutake, Agaricus bisporus, Pleurotus ostreatus)

The most well-known source of oct-1-en-3-ol is edible mushrooms, where it is a key aroma component. wikipedia.orgbris.ac.ukresearchgate.net The predominant enantiomer found in mushrooms is (R)-(−)-1-octen-3-ol, which is responsible for the typical fresh mushroom scent. bris.ac.ukresearchgate.net In contrast, the (S)-(+)-enantiomer is often described as having a moldy, grassy aroma. nih.gov

The button mushroom, Agaricus bisporus, is a significant producer of this compound, with synthesis occurring largely in the cap and gills. bris.ac.ukresearchgate.netnih.gov Other notable edible mushrooms containing this alcohol include the highly prized Matsutake (Tricholoma matsutake), the penny bun (Boletus edulis), and the oyster mushroom (Pleurotus ostreatus). ebi.ac.ukresearchgate.net The concentration and specific enantiomeric ratio can vary between species. In button mushrooms, the (R)-(-)-1-octen-3-ol enantiomer can be present at up to 99% purity. nih.gov

| Mushroom Species | Common Name | Predominant Enantiomer | Reference |

|---|---|---|---|

| Tricholoma matsutake | Matsutake | (R)-(-)-1-octen-3-ol | researchgate.net |

| Agaricus bisporus | Button Mushroom | (R)-(-)-1-octen-3-ol | researchgate.netnih.gov |

| Pleurotus ostreatus | Oyster Mushroom | (R)-(-)-1-octen-3-ol | ebi.ac.uk |

| Boletus edulis | Penny Bun / Porcini | (R)-(-)-1-octen-3-ol | researchgate.net |

Occurrence in Filamentous Fungi (e.g., Aspergillus, Penicillium, Fusarium species)

Beyond macroscopic mushrooms, oct-1-en-3-ol is also produced by a wide range of microscopic, filamentous fungi. researchgate.net It is a common VOC emitted by molds and is a major contributor to the musty, moldy odor associated with damp indoor environments. wikipedia.orgnih.gov Species from genera such as Aspergillus, Penicillium, and Fusarium are known producers of this compound. ebi.ac.ukresearchgate.net For instance, the compound has been identified in Aspergillus flavus and is known to influence gene expression in Penicillium chrysogenum. ebi.ac.uknih.gov

| Fungal Genus | Significance | Reference |

|---|---|---|

| Aspergillus | Common mold, known producer of 1-octen-3-ol (B46169). | researchgate.netnih.gov |

| Penicillium | Widespread mold, produces 1-octen-3-ol which can affect its gene expression. | ebi.ac.ukresearchgate.net |

| Fusarium | Plant pathogenic fungi, known to be a source of the compound. | ebi.ac.uk |

Production Dynamics Upon Tissue Disruption

The production of 1-octen-3-ol in fungi is not a continuous process but is significantly accelerated upon tissue disruption. bris.ac.uknih.gov Intact fungal cells, such as the conidia of Aspergillus flavus, produce very little of the volatile compound. nih.govfao.org However, when the cell membranes are damaged or made permeable, a rapid enzymatic cascade is initiated. nih.gov

This process begins with the fatty acid, linoleic acid. bris.ac.uk Upon tissue injury, a lipoxygenase enzyme catalyzes the peroxidation of linoleic acid to form a hydroperoxide intermediate. wikipedia.orgbris.ac.uk Subsequently, a hydroperoxide lyase enzyme cleaves this intermediate, yielding C8 compounds, including (R)-1-octen-3-ol and 10-oxo-trans-8-decenoic acid. bris.ac.uk This rapid conversion of fatty acids into volatile compounds upon damage is a key feature of its production dynamic in fungi. bris.ac.uknih.gov

Detection in Plant Species

While strongly associated with fungi, oct-1-en-3-ol and its enantiomers are also found in the plant kingdom, from terrestrial flora to marine algae, where they can act as signaling molecules. wikipedia.orgmdpi.com

Identification in Terrestrial Plants (e.g., Arabidopsis thaliana, lemon balm)

Oct-1-en-3-ol has been identified in various terrestrial plants. mdpi.com The model plant organism, Arabidopsis thaliana, is known to produce this compound. mdpi.comresearchgate.net Studies have investigated the effects of its enantiomers on the germination and growth of Arabidopsis thaliana, indicating its role as a biologically active signaling molecule in plant responses. ebi.ac.uk It has also been detected in lemon balm (Melissa officinalis), where it contributes to the plant's essential oil profile. wikipedia.orgbris.ac.uk

Occurrence in Marine Algae (Pyropia haitanensis, Macrocystis pyrifera)

The compound is also present in marine environments, produced by various species of algae. mdpi.com In the red alga Pyropia haitanensis, 1-octen-3-ol is a major volatile metabolite that acts as a self-stimulating messenger, inducing the alga's defense responses against biotic and abiotic stresses. mdpi.comresearchgate.netd-nb.info Its production can be amplified through a positive feedback loop, and it helps protect the alga by inhibiting the growth of harmful epiphytic bacteria. mdpi.comd-nb.info

Similarly, the giant kelp Macrocystis pyrifera responds rapidly to exposure to 1-octen-3-ol. mdpi.comnih.gov The compound acts as an oxylipin messenger that can regulate the expression of hundreds of genes involved in processes like lipid metabolism and defense, demonstrating its importance as an inducer of defense responses in this macroalga. mdpi.comnih.gov In P. haitanensis, desiccation stress has been shown to significantly increase the release of 1-octen-3-ol. mdpi.com

| Species | Common Name / Type | Environment | Role of (3S)-Oct-1-en-3-ol | Reference |

|---|---|---|---|---|

| Arabidopsis thaliana | Thale Cress | Terrestrial | Detected as a VOC; affects germination and growth. | ebi.ac.ukmdpi.comresearchgate.net |

| Melissa officinalis | Lemon Balm | Terrestrial | Component of essential oil. | wikipedia.org |

| Pyropia haitanensis | Red Alga | Marine | Defense signaling, antibacterial activity, self-stimulating messenger. | mdpi.comresearchgate.netd-nb.info |

| Macrocystis pyrifera | Giant Kelp | Marine | Induces rapid defense responses by regulating gene expression. | mdpi.comnih.gov |

Presence in Mammalian and Insect Systems

The volatile organic compound 1-octen-3-ol, particularly its (3S)-oct-1-en-3-ol enantiomer, is a significant semiochemical in the animal kingdom. It plays a crucial role as a kairomone, a chemical substance emitted by one species that benefits another, in this case, attracting hematophagous (blood-feeding) insects to their hosts. nih.gov Its presence has been documented across various mammalian and insect systems, mediating a range of behaviors.

1-octen-3-ol is a common component of the odors emitted by many vertebrates. researchgate.net It has been identified in the breath and sweat of humans and other animals. wikipedia.orgnih.gov This compound was famously first isolated from the breath of oxen, a discovery which highlighted its role as a powerful attractant for insects like the tsetse fly. nih.govresearchgate.net

Research has confirmed that 1-octen-3-ol is a typical volatile substance found in bovine breath and other odorous body emanations. nih.gov The presence of this compound in skin emanations and breath is a key signal used by mosquitoes and other biting insects to locate their mammalian hosts. researchgate.netbris.ac.uk The combination of 1-octen-3-ol with carbon dioxide, another major component of vertebrate breath, can have a synergistic effect, significantly enhancing its attractiveness to certain mosquito species. bris.ac.ukbris.ac.uk

The following table summarizes the documented occurrence of 1-octen-3-ol in various mammalian sources.

| Mammal | Source of Emission | Finding |

| Cattle (Oxen) | Breath | Identified as a key component and a natural ligand for bovine odorant-binding protein. nih.govnih.gov |

| Humans | Breath, Sweat | Detected as a component of body odor that attracts biting insects. wikipedia.orgnih.govcaymanchem.com |

| Various Mammals | Breath, Skin Emanations | Generally released by many vertebrate species, serving as a kairomone for blood-feeding insects. researchgate.netbris.ac.uk |

While 1-octen-3-ol is found in various natural sources, the specific ratio of its enantiomers, (R)-(-)-1-octen-3-ol and (S)-(+)-1-octen-3-ol, can vary. In insects, different species often exhibit distinct responses to each enantiomer. frontiersin.org

A significant finding regarding its presence in cattle comes from the study of bovine odorant-binding protein (bOBP), a protein found in the nasal mucosa of cows. nih.gov Research combining mass spectrometry and X-ray crystallography has unambiguously established that the 1-octen-3-ol naturally bound within this protein is in its racemic form. nih.gov A racemic mixture consists of equal amounts (a 1:1 ratio) of the (R)- and (S)-enantiomers. This suggests that cattle release both enantiomers. nih.gov

In contrast, other natural sources show a strong preference for producing a single enantiomer. For instance, many mushrooms almost exclusively produce the (R)-(-)-1-octen-3-ol isomer. bris.ac.ukbris.ac.uk While some studies suggest that the (R)-enantiomer is generally produced in greater proportions in nature, the specific finding in bovine systems points to a racemic mixture. researchgate.netnih.gov

The enantiomeric composition of this volatile is critical, as different insect species have receptors that are selectively sensitive to one form over the other, influencing their host-seeking behavior. researchgate.netfrontiersin.org

| Emission Source | Organism | Enantiomeric Ratio (R:S) | Finding |

| Odorant-Binding Protein | Cattle (Bovine) | 1:1 (Racemic) | The natural ligand found in bovine odorant-binding protein is the racemic form of 1-octen-3-ol. nih.gov |

Biosynthetic Pathways and Enzymatic Mechanisms of 3s Oct 1 En 3 Ol

Fatty Acid Oxylipin Metabolism

The formation of (3S)-oct-1-en-3-ol is a well-documented example of fatty acid oxylipin metabolism, a pathway that involves the oxygenation and subsequent cleavage of polyunsaturated fatty acids. This process is catalyzed by a sequence of specific enzymes that ultimately yield a variety of volatile and non-volatile compounds, including the potent aroma molecule, 1-octen-3-ol (B46169).

Linoleic acid, an abundant polyunsaturated fatty acid, serves as the primary precursor for the biosynthesis of 1-octen-3-ol in many organisms, particularly in fungi. The enzymatic machinery of these organisms targets the double bonds within the linoleic acid molecule to initiate the biosynthetic cascade. The conversion of linoleic acid to 1-octen-3-ol is a key process in the generation of the characteristic "mushroom" aroma. The induction of this pathway by the presence of linoleic acid has been observed to enhance the production of 1-octen-3-ol, indicating a direct substrate-product relationship.

The initial and rate-limiting step in the biosynthesis of 1-octen-3-ol from linoleic acid is the introduction of molecular oxygen, a reaction catalyzed by the enzyme lipoxygenase (LOX). LOXs are non-heme iron-containing dioxygenases that catalyze the stereo- and regio-specific oxygenation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene system. In this pathway, LOX specifically oxygenates linoleic acid to form a hydroperoxide intermediate. Depending on the specific LOX enzyme and the reaction conditions, different positional isomers of hydroperoxyoctadecadienoic acid (HPOD) can be formed, such as 10-HPOD and 13-HPOD.

Following the formation of the hydroperoxide intermediate, the next critical step is the cleavage of the fatty acid chain, which is catalyzed by the enzyme hydroperoxide lyase (HPL). HPLs are members of the cytochrome P450 superfamily (CYP74). These enzymes cleave the carbon-carbon bond adjacent to the hydroperoxide group, resulting in the formation of volatile aldehydes and the corresponding oxo-acids. Specifically, the cleavage of 10-hydroperoxyoctadecadienoic acid (10-HPOD) by HPL yields 1-octen-3-ol and 10-oxodecanoic acid. This enzymatic step is directly responsible for the generation of the characteristic C8 alcohol.

Table 1: Key Enzymes in the Biosynthesis of 1-Octen-3-ol from Linoleic Acid

| Enzyme | Function | Substrate | Product(s) |

|---|---|---|---|

| Lipoxygenase (LOX) | Dioxygenation | Linoleic Acid | Hydroperoxyoctadecadienoic acid (HPOD) |

| Hydroperoxide Lyase (HPL) | Cleavage of C-C bond | 10-Hydroperoxyoctadecadienoic acid (10-HPOD) | 1-Octen-3-ol and 10-Oxodecanoic acid |

Stereospecificity in Biosynthetic Routes

The biological synthesis of 1-octen-3-ol is often a stereospecific process, leading to the preferential formation of one enantiomer over the other. This is in contrast to chemical synthesis, which typically results in a racemic mixture of (R)-(-)- and (S)-(+)-1-octen-3-ol. The stereochemistry of the final product is determined by the specific enzymes involved in the biosynthetic pathway.

The biosynthesis of the (R)-(-)-enantiomer of 1-octen-3-ol proceeds through the formation of (S)-10-hydroperoxy-(8E,12Z)-octadecadienoic acid (10-HPODE) from linoleic acid, a reaction catalyzed by a specific lipoxygenase. Subsequently, a hydroperoxide lyase cleaves this intermediate to produce (R)-(-)-1-octen-3-ol. This stereospecific conversion is of significant interest for the production of natural flavoring agents, as the enantiomers can have different sensory properties.

The biosynthetic pathways leading to 1-octen-3-ol can vary among different fungal species. In the button mushroom, Agaricus bisporus, the established pathway involves the conversion of linoleic acid to 10-hydroperoxide (10-HPOD), which is then cleaved to yield 1-octen-3-ol and 10-oxodecanoic acid. Research has identified a multifunctional fatty acid dioxygenase (AbLOX) and a hydroperoxide lyase (AbHPL) as the key enzymes in this process.

In Aspergillus nidulans, the biosynthesis of 1-octen-3-ol was first identified to involve a dioxygenase-cytochrome P450 fusion protein (DOX-(CYP)), encoded by the ppoC gene, which catalyzes the production of 10-HPOD from linoleic acid. This 10-HPOD then decomposes to form 1-octen-3-ol and 10-oxodecanoic acid.

Studies on Pleurotus pulmonarius have suggested that the formation of 1-octen-3-ol and 13-hydroperoxylinoleate are products of distinct pathways, indicating the presence of different lipoxygenases that catalyze separate biosynthetic routes.

Table 2: Biosynthetic Pathways of 1-Octen-3-ol in Different Fungi

| Fungal Species | Key Enzyme(s) | Precursor | Intermediate | Product(s) |

|---|---|---|---|---|

| Agaricus bisporus | AbLOX, AbHPL | Linoleic Acid | 10-HPOD | 1-Octen-3-ol, 10-Oxodecanoic acid |

| Aspergillus nidulans | DOX-(CYP) (PpoC) | Linoleic Acid | 10-HPOD | 1-Octen-3-ol, 10-Oxodecanoic acid |

| Pleurotus pulmonarius | Multiple Lipoxygenases | Linoleic Acid | 10-HPOD, 13-HPOD | 1-Octen-3-ol, 13-Hydroperoxylinoleate |

Metabolic Interconversions of Octenol Derivatives in Fungi

The metabolism of C8 compounds in fungi is not limited to the direct biosynthesis of 1-octen-3-ol from fatty acid precursors. Fungi also possess enzymatic machinery capable of interconverting various octenol derivatives, primarily through oxidation and reduction reactions. These metabolic steps are crucial for modulating the aroma profile and potentially the physiological roles of these volatile compounds.

One key metabolic pathway involves the reduction of 1-octen-3-one (B146737) to 1-octen-3-ol. In some fungal species, the biosynthetic route from linoleic acid first produces 1-octen-3-one via the action of lipoxygenase (LOX) and hydroperoxide lyase (HPL). nih.gov Subsequently, an oxidoreductase enzyme reduces the ketone to the alcohol, 1-octen-3-ol. nih.gov This process has been described in the biochemical pathways of mushrooms like Agaricus campestris. nih.gov

Conversely, the oxidation of 1-octen-3-ol to 1-octen-3-one is also a documented metabolic process. bris.ac.uk This conversion contributes to the characteristic aroma of many fungi. bris.ac.uk The ability of fungi to perform such oxido-reduction reactions is a well-established aspect of their metabolism, utilized in the biotransformation of various compounds, including mycotoxins. nih.gov Fungal enzymes are known to catalyze the interconversion between alcohols and ketones, a fundamental reaction in detoxification and metabolic pathways. nih.gov

The enzymatic capability for these interconversions is not universal and can differ between fungal species. For instance, while some mushroom homogenates readily convert precursors to 1-octen-3-one and subsequently to 1-octen-3-ol, others may exhibit different efficiencies or pathway preferences. nih.gov This variability highlights the diverse metabolic strategies employed by fungi in managing their secondary metabolite profiles. The interconversion is a dynamic process, influencing the chemical composition of the fungal aroma and potentially serving roles in fungal development and ecological interactions. researchgate.net

The table below summarizes the key metabolic interconversions involving octenol derivatives in fungi.

Table 1: Metabolic Interconversions of Octenol Derivatives in Fungi

| Substrate | Product | Transformation Type | Enzyme Class (Example) | Fungal Genus (Example) |

|---|---|---|---|---|

| 1-Octen-3-one | 1-Octen-3-ol | Reduction | Oxidoreductase | Agaricus |

Asymmetric Synthesis and Biocatalytic Production of 3s Oct 1 En 3 Ol and Its Enantiomers

Chemoenzymatic Resolution of Racemic Mixtures

Kinetic resolution is a widely employed technique to separate racemic compounds. In this process, a chiral catalyst, typically an enzyme, selectively reacts with one enantiomer at a much higher rate than the other, allowing for the separation of the fast-reacting enantiomer (as a new product) from the unreacted, slow-reacting enantiomer.

Lipases are among the most versatile and widely used enzymes in biocatalysis for the kinetic resolution of racemic alcohols. jocpr.com Specifically, Lipase (B570770) B from the yeast Candida antarctica (CALB) has demonstrated high efficiency and enantioselectivity for a broad range of substrates. researchgate.netdiva-portal.org A common commercially available form of this enzyme is Novozym 435, where CALB is immobilized on a macroporous acrylic resin. researchgate.netrsc.org This immobilization enhances enzyme stability and allows for easier recovery and reuse, making it suitable for industrial applications. mdpi.comnih.gov

The application of Novozym 435 in the kinetic resolution of racemic secondary alcohols, such as oct-1-en-3-ol, typically involves an enantioselective acylation reaction. In this setup, the enzyme preferentially catalyzes the transfer of an acyl group to one of the alcohol's enantiomers, converting it into an ester. For instance, in a racemic mixture of (R)- and (S)-oct-1-en-3-ol, the lipase might selectively acylate the (R)-enantiomer, yielding (R)-oct-1-en-3-yl acetate (B1210297), while leaving the (S)-oct-1-en-3-ol largely unreacted. These two compounds, having different functional groups (ester and alcohol), can then be separated using standard chemical techniques like column chromatography.

The efficiency and selectivity of lipase-catalyzed kinetic resolution are highly dependent on the reaction parameters. scielo.brnih.gov Key factors that are often optimized include the choice of acyl donor, the solvent, and the reaction temperature.

Acyl Donors: The structure of the acyl donor can significantly influence the reaction rate and enantioselectivity. Activated esters, such as vinyl esters (e.g., vinyl acetate), are frequently used because the reaction is effectively irreversible. researchgate.netmdpi.com The enol formed as a byproduct tautomerizes to a stable aldehyde (acetaldehyde in the case of vinyl acetate), which drives the reaction forward. semanticscholar.org Other common acyl donors include ethyl acetate and various long-chain fatty acid esters.

Reaction Conditions: The choice of solvent is crucial as it can affect the enzyme's conformation and, consequently, its activity and selectivity. Non-polar organic solvents like hexane (B92381) and heptane (B126788) are often preferred for these reactions. mdpi.comnih.gov Temperature also plays a critical role; while higher temperatures can increase the reaction rate, they may negatively impact enzyme stability and enantioselectivity. nih.gov Therefore, an optimal temperature must be determined to balance these factors, with studies often exploring ranges from 30°C to 60°C. nih.govnih.gov The enzyme loading and the molar ratio of the alcohol to the acyl donor are other parameters that require optimization to achieve high conversion and selectivity. nih.govnih.gov

In typical resolutions catalyzed by Novozym 435, it is possible to achieve very high enantiomeric purity for both the resulting ester and the unreacted alcohol. Often, the reaction is stopped at or near 50% conversion to maximize the enantiomeric excess of both components. mdpi.com Research on various secondary alcohols has demonstrated that this method can yield products and remaining substrates with enantiomeric excesses often exceeding 95-99%. mdpi.comnih.gov

| Biocatalyst | Substrate | Acyl Donor | Solvent | Conversion (%) | Substrate ee (%) | Product ee (%) |

|---|---|---|---|---|---|---|

| Novozym 435 | 1-Phenylethanol | Vinyl Acetate | n-Hexane | ~50 | >99 | >96 |

| CALB | Aryltrimethylsilyl Alcohols | Vinyl Acetate | Hexane | 45-50 | >99 | >99 |

| Novozym 435 | Heteroarylethanols | Vinyl Acetate | n-Hexane | 49-50 | >99 | >96 |

Engineered Microbial Systems for Enantiopure Production

An alternative to resolving racemic mixtures is the de novo synthesis of a single, desired enantiomer using metabolically engineered microorganisms. This approach leverages the inherent stereospecificity of enzymes within a constructed biosynthetic pathway to produce an enantiopure compound directly from a simple precursor.

Saccharomyces cerevisiae (baker's yeast) is a well-established and attractive host for metabolic engineering due to its genetic tractability, robustness in industrial fermentations, and its classification as Generally Regarded As Safe (GRAS). nih.govresearchgate.net Researchers have successfully engineered S. cerevisiae to produce the mushroom-scented compound (R)-(-)-1-octen-3-ol. nih.govkstudy.com This is achieved by introducing a heterologous biosynthetic pathway into the yeast, enabling it to convert a readily available substrate into the target chiral alcohol.

The biosynthesis of (R)-(-)-1-octen-3-ol in nature, particularly in mushrooms like Tricholoma matsutake, proceeds from the fatty acid, linoleic acid. nih.govkstudy.comscispace.com The key transformation involves a two-step enzymatic cascade. To replicate this in yeast, the genes encoding the two critical enzymes are cloned from a natural source (e.g., T. matsutake) and co-expressed in S. cerevisiae. nih.gov

The pathway proceeds as follows:

Lipoxygenase (LOX): This enzyme catalyzes the stereospecific dioxygenation of linoleic acid to form a fatty acid hydroperoxide intermediate, specifically (S)-10-hydroperoxy-(8E,12Z)-octadecadienoic acid (10-HPODE). nih.gov

Hydroperoxide Lyase (HPL): This enzyme then cleaves the 10-HPODE intermediate, yielding two products: the desired (R)-(-)-1-octen-3-ol and 10-oxodecanoic acid. nih.govmdpi.com

By co-transforming S. cerevisiae with the expression vectors for both the lipoxygenase and hydroperoxide lyase genes, a functional pathway is established. When the engineered yeast is cultured and fed with linoleic acid, it successfully produces and secretes (R)-(-)-1-octen-3-ol. nih.govkstudy.com Studies have shown that production can be optimized by adjusting culture conditions, such as the concentration of the linoleic acid substrate, incubation temperature, and incubation time, to maximize the yield of the target enantiopure alcohol. nih.govresearchgate.net For instance, optimal production in one study was achieved with a substrate concentration of 3 mM linoleic acid at an incubation temperature of 30°C for 24 hours. nih.gov

| Parameter | Condition | Observation |

|---|---|---|

| Linoleic Acid Concentration | 3 mM | Highest biosynthesis of (R)-(-)-1-octen-3-ol observed. nih.govresearchgate.net |

| Incubation Temperature | 30°C | Higher production compared to 15°C. nih.govresearchgate.net |

| Incubation Time | 24 hours | Peak production time; amount decreased after this point. nih.govresearchgate.net |

| Gene Expression Time | 16 hours | Optimal incubation time for peak expression of recombinant LOX and HPL proteins. nih.gov |

Derivatization Strategies for Optically Active Compounds from Octenol Enantiomers

The chiral center in (3S)-oct-1-en-3-ol and its enantiomer, (R)-oct-1-en-3-ol, serves as a valuable starting point for the synthesis of other optically active compounds. Derivatization, the process of transforming a chemical compound into a product of similar structure, called a derivative, is a key strategy employed for this purpose. By targeting the hydroxyl group and the carbon-carbon double bond, a variety of derivatives can be synthesized, often retaining the stereochemical integrity of the parent molecule. These strategies are crucial for expanding the chemical diversity of compounds obtainable from octenol enantiomers and for creating molecules with potentially new or enhanced biological or material properties.

The primary derivatization strategies for octenol enantiomers include esterification of the hydroxyl group and isomerization of the allylic alcohol moiety to a ketone. These transformations yield valuable chiral molecules such as optically active esters and ketones.

Esterification to Form Chiral Esters

Esterification is a common and effective method for derivatizing chiral alcohols like (3S)-oct-1-en-3-ol. This reaction involves the conversion of the alcohol's hydroxyl group into an ester functional group. A well-known derivative formed through this process is 1-octen-3-yl acetate. nih.gov

Enzymatic catalysis, particularly with lipases, is a highly effective method for the acylation of chiral alcohols. researchgate.net These biocatalytic processes are favored for their high enantioselectivity and operation under mild reaction conditions, which helps to prevent racemization or other unwanted side reactions. The lipase-catalyzed acylation of 1-octen-3-ol (B46169) with an acyl donor, such as vinyl acetate, can produce the corresponding ester, (S)-1-octen-3-yl acetate, with high optical purity. This method is a cornerstone of green chemistry, offering an environmentally benign route to chiral esters.

In nature, a more complex derivative, (R)-1-octen-3-yl β-primeveroside, has been identified in soybeans. nih.gov This glycoside is an example of a naturally occurring derivative where the hydroxyl group of (R)-1-octen-3-ol is linked to a disaccharide. The enzymatic hydrolysis of this glycoside using β-glycosidases liberates the volatile (R)-1-octen-3-ol. nih.gov

Isomerization to Chiral Ketones

The isomerization of secondary allylic alcohols, such as the enantiomers of 1-octen-3-ol, into their corresponding ketones is an atom-economical transformation that yields valuable chiral ketones. uni-rostock.de This reaction involves the intramolecular transfer of hydrogen, converting the octenol into 3-octanone (B92607) while preserving the chirality at the adjacent carbon if the mechanism allows.

Various transition metal complexes have been shown to effectively catalyze this isomerization. For instance, an iridium-based heterogeneous catalyst, Ir@CTF, has been used for the isomerization of 1-octen-3-ol to 3-octanone. The reaction proceeds at elevated temperatures (120 °C) in an inert atmosphere. researchgate.net Similarly, cobalt pincer complexes have been screened for this transformation, demonstrating the utility of first-row transition metals in this catalytic process. researchgate.net These catalytic systems offer efficient pathways to chiral ketones from readily available chiral allylic alcohols.

Interactive Data Table of Derivatization Strategies

| Strategy | Starting Material | Reagents/Catalyst | Product | Reaction Conditions | Reference(s) |

| Esterification | (3S)-oct-1-en-3-ol | Lipase, Acyl donor (e.g., vinyl acetate) | (S)-1-octen-3-yl acetate | Mild conditions | researchgate.net |

| Isomerization | 1-octen-3-ol | Ir@CTF | 3-Octanone | 120 °C, N₂ atmosphere, isopropanol | researchgate.net |

| Isomerization | 1-octen-3-ol | Cobalt PNP pincer complex, KOtBu | 3-Octanone | Ethanol | researchgate.net |

| Hydrolysis | (R)-1-octen-3-yl β-primeveroside | β-glycosidase | (R)-oct-1-en-3-ol | Aqueous buffer | nih.gov |

Ecological and Biological Functional Research of 3s Oct 1 En 3 Ol

Role in Fungal Biology and Interactions

Oct-1-en-3-ol is a key mediator in the life cycle and communication of many fungal species. It functions as a signaling molecule that can influence fungal development and interactions between different species.

Influence on Fungal Spore Germination and Sporulation

Oct-1-en-3-ol is recognized as a natural self-inhibitor of spore germination in numerous fungi. High concentrations of fungal spores can produce volatile compounds, including 1-octen-3-ol (B46169), which in turn inhibit the germination process. This mechanism prevents germination in overly dense spore suspensions.

Research has demonstrated that 1-octen-3-ol can block germination at various developmental stages, including spore swelling and the formation of the germ tube. Its inhibitory effects have been observed in several fungal species, including those from the genera Penicillium and Fusarium. For instance, in Penicillium paneum, 1-octen-3-ol is considered a fungal hormone that influences developmental processes by inhibiting spore germination and inducing microcycle conidiation. The compound has also been shown to inhibit the mycelial growth of a broad range of fungal species.

| Fungal Species | Effect of 1-Octen-3-ol | Reference |

| Penicillium spp. | Delayed spore germination and sporulation | |

| Fusarium tricinctum | Inhibition of fungal growth and spore germination | |

| Fusarium oxysporum | Inhibition of fungal growth and spore germination | |

| Penicillium paneum | Inhibition of spore germination (swelling and germ tube formation) |

Differential Gene Expression Responses to Enantiomers (e.g., Penicillium chrysogenum)

The different enantiomers of 1-octen-3-ol can elicit distinct responses in fungi. A study on Penicillium chrysogenum revealed that the (R) and (S) enantiomers delayed spore germination and sporulation to different extents. A comprehensive transcriptomic analysis was conducted to compare the effects of each enantiomer on gene expression.

The results showed that the (R)-(-)-1-octen-3-ol enantiomer had a more significant impact on the gene expression pattern of P. chrysogenum than the (S)-(+)-1-octen-3-ol enantiomer. Specifically, treatment with the (R) enantiomer affected the transcription levels of 91 genes, whereas the (S) enantiomer affected only 41 genes when compared to a control group. The majority of the affected genes were predicted to be involved in processes such as transport, the establishment of localization, and transmembrane transport. The most active pathways influenced by the enantiomers included metabolism, the biosynthesis of secondary metabolites, and microbial metabolism in diverse environments.

| Enantiomer | Number of Affected Genes in P. chrysogenum | Primary Affected Pathways | Reference |

| (R)-(-)-1-octen-3-ol | 91 | Transport, localization, transmembrane transport | |

| (S)-(+)-1-octen-3-ol | 41 | Transport, localization, transmembrane transport |

Volatile-Mediated Interspecies Fungal Communication

As a volatile organic compound (VOC), 1-octen-3-ol plays a crucial role in contactless, interspecies interactions among fungi. Fungi release a diverse blend of VOCs that can significantly modulate the growth and metabolism of neighboring fungal species.

The C-8 class of fungal VOCs, which includes 1-octen-3-ol, has been reported to inhibit the growth of pathogenic fungi. For example, studies have examined the effects of exposing Aspergillus flavus to the volatilome of Aspergillus oryzae, which has a high relative abundance of 1-octen-3-ol. The exposure resulted in significantly reduced growth and sclerotial counts in A. flavus. This demonstrates that 1-octen-3-ol can act as an airborne signal that mediates antagonistic interactions, influencing the development and secondary metabolism of competing fungi.

Signaling in Plant and Algal Defense Mechanisms

Oct-1-en-3-ol also functions as a critical signaling molecule in the defense mechanisms of plants and marine algae, triggering stress responses and modulating hormonal pathways.

Induction of Stress Response Pathways in Marine Algae

In marine algae, 1-octen-3-ol acts as a messenger molecule that can initiate a generalized defense response. It is recognized as an oxylipin that induces defense against both biotic and abiotic stresses. When under stress, the red alga Pyropia haitanensis can produce 1-octen-3-ol as a defense messenger. Healthy algae can then receive this volatile signal, which prepares them to respond to anticipated stressors or pathogen attacks.

The compound can act as a self-stimulating messenger, where its production is amplified through a positive feedback loop in the fatty acid-oxylipin metabolic cycle. This response leads to the activation of host defenses, which can include the biosynthesis of additional cell wall materials and other defense-related compounds. In the kelp Macrocystis pyrifera, 1-octen-3-ol was found to induce genes involved in lipid metabolism, including lipases and lipoxygenase (LOX).

Modulation of Phytohormone Synthesis (e.g., Jasmonic Acid, Indole-3-Acetic Acid, Gibberellins)

A key aspect of 1-octen-3-ol's role in defense is its ability to modulate the synthesis of phytohormones. In the marine red alga Pyropia haitanensis, treatment with 1-octen-3-ol led to increased concentrations of three specific phytohormones: indole-3-acetic acid (IAA), methyl jasmonic acid (MeJA), and gibberellin A3 (GA3). This upregulation primes the alga for a defense response.

However, the effect on phytohormone levels can vary between different algal species. In the kelp Macrocystis pyrifera, treatment with 1-octen-3-ol resulted in an increase in gibberellic acid content but a decrease in the concentrations of indole-3-acetic acid (IAA), abscisic acid (ABA), and zeatin.

| Algal Species | Phytohormone | Effect of 1-octen-3-ol Treatment | Reference |

| Pyropia haitanensis | Indole-3-Acetic Acid (IAA) | Increased | |

| Methyl Jasmonic Acid (MeJA) | Increased | ||

| Gibberellin A3 (GA3) | Increased | ||

| Macrocystis pyrifera | Indole-3-Acetic Acid (IAA) | Decreased | |

| Abscisic Acid (ABA) | Decreased | ||

| Zeatin | Decreased | ||

| Gibberellic Acid (GA) | Increased |

Alga-Alga Signaling and Host Defense Activation

(3S)-Oct-1-en-3-ol is part of the broader group of oxylipins that play a significant role in the marine environment. Research on the volatile organic compound 1-octen-3-ol in marine algae, particularly the red alga Pyropia haitanensis, has revealed its function as a crucial signaling molecule. mdpi.comnih.gov In P. haitanensis, 1-octen-3-ol acts as a cellular self-stimulating messenger that can inhibit the growth of associated bacteria and reduce the decay of the alga's blades. mdpi.com

The production of 1-octen-3-ol is self-amplifying through a positive feedback loop within the fatty acid-oxylipin metabolic cycle. nih.gov This compound serves as a messenger that primes the alga for defense against biotic and abiotic stresses. mdpi.comnih.gov It achieves this by upregulating the synthesis of key defense-related phytohormones, including methyl jasmonic acid, indole-3-acetic acid, and gibberellin A3. nih.gov Furthermore, the production of these oxylipins helps to adjust the redox state within the algal cells, which is a critical component of activating host defense mechanisms. nih.gov This demonstrates that 1-octen-3-ol functions as an indirect communication molecule for alga-alga signaling and as an inducer that initiates a defense response. mdpi.com

Interactions in Insect Chemical Ecology

The compound 1-octen-3-ol, including its (3S) enantiomer, is a well-documented semiochemical in insect ecology. It is a volatile substance found in the breath and sweat of vertebrates, including oxen and humans, and is also produced by various fungi and plants. nih.govnih.govwikipedia.org

1-Octen-3-ol is a potent attractant for many species of biting insects. wikipedia.org Since its identification as a component of oxen breath that attracts tsetse flies, it has been widely studied as a generic lure for host-seeking insects. nih.govresearchgate.net While it can attract some mosquito species when used alone, its effectiveness is significantly enhanced when combined with carbon dioxide (CO₂), creating a synergistic effect. biodiversitylibrary.orgnih.gov This combination increases the capture rates for numerous mosquito species from genera such as Aedes, Anopheles, Coquillettidia, and Psorophora. biodiversitylibrary.orgnih.gov

However, the attractant effect of 1-octen-3-ol is highly species-specific. nih.gov For example, traps baited with 1-octen-3-ol effectively capture Anopheles gambiae (a malaria vector) and Aedes aegypti (a yellow fever vector), but it has little to no attractant effect on the southern house mosquito, Culex quinquefascatus. nih.govresearchgate.net For some species, like Culex quinquefasciatus, there is evidence to suggest that 1-octen-3-ol may even act as a repellent at certain concentrations. nih.gov Recent studies have also evaluated its enantiomers as attractants for sandflies, which are vectors for leishmaniasis, indicating its broad relevance in vector surveillance and control. frontiersin.org

Table 1: Species-Specific Attraction to 1-Octen-3-ol

| Genus/Species | Attraction Response to 1-Octen-3-ol | Synergistic with CO₂ | Citation(s) |

|---|---|---|---|

| Aedes aegypti | Attractant | Yes | nih.govresearchgate.net |

| Anopheles gambiae | Attractant | Yes | nih.govresearchgate.net |

| Culex quinquefasciatus | Little to no attraction; potential repellent | Less pronounced | nih.govresearchgate.netnih.gov |

| Tsetse flies (Glossina) | Attractant | Not specified | nih.govresearchgate.net |

1-Octen-3-ol is a chiral molecule that exists as two enantiomers: (S)-(+)-1-octen-3-ol and (R)-(-)-1-octen-3-ol. Insects often exhibit different physiological and behavioral responses to different enantiomers of the same compound. frontiersin.org Electrophysiological and behavioral studies have demonstrated this enantiomeric specificity in mosquitoes. frontiersin.org

For instance, in the yellow fever mosquito, Aedes aegypti, the maxillary palps show a stronger electrophysiological response to the (R)-enantiomer. nih.gov Behavioral assays with mosquito species have shown a higher response to the (R)-form than the (S)-form. frontiersin.org In Ae. aegypti, this translated to increased flight and attraction, while in Cx. quinquefasciatus, it primarily caused increased activation. frontiersin.org This indicates that the specific three-dimensional shape of the molecule is crucial for its interaction with insect olfactory receptors.

The specific olfactory responses to 1-octen-3-ol enantiomers are mediated by specialized odorant receptors (ORs) located in the insect's sensory organs, such as the maxillary palps and antennae. nih.gov In mosquitoes, a specific receptor, OR8, has been identified as the primary receptor for 1-octen-3-ol. The orthologs of this receptor in Anopheles gambiae (AgamOR8) and Aedes aegypti (AaegOR8) show a significant preference for the (R)-enantiomer of 1-octen-3-ol. nih.gov

Studies using heterologous expression systems, such as Xenopus oocytes, have confirmed the enantioselectivity of these receptors. nih.gov The AaegOR8 receptor, when co-expressed with the obligatory co-receptor (Orco), is highly sensitive to (R)-(-)-1-octen-3-ol. nih.gov The structural features of the ligand, such as chain length and the position of the double bond and hydroxyl group, are critical for receptor activation. researchgate.net For example, AaegOR8 sensitivity is reduced when the carbon chain is shortened or lengthened, or when the double bond is saturated. researchgate.net In Culex quinquefasciatus, an OR expressed in the maxillary palps (CquiOR118b) also shows remarkable selectivity for (R)-1-octen-3-ol, while a different receptor in the antennae (CquiOR114b) has a higher preference for the (S)-1-octen-3-ol enantiomer. nih.gov

Table 2: Odorant Receptor Selectivity for 1-Octen-3-ol Enantiomers

| Receptor | Insect Species | Location | Preferred Enantiomer | Citation(s) |

|---|---|---|---|---|

| AaegOR8 | Aedes aegypti | Maxillary Palps | (R)-(-)-1-octen-3-ol | nih.gov |

| AgamOR8 | Anopheles gambiae | Maxillary Palps | (R)-(-)-1-octen-3-ol | nih.gov |

| CquiOR118b | Culex quinquefasciatus | Maxillary Palps | (R)-1-octen-3-ol | nih.gov |

Beyond its role as an attractant, 1-octen-3-ol can have direct toxicological and developmental effects on some insects. In the red flour beetle, Tribolium castaneum, a significant pest of stored grain, 1-octen-3-ol exhibits strong insecticidal activity against all developmental stages and also acts as a repellent to adults. nih.govresearchgate.net

Sublethal exposure to 1-octen-3-ol has negative consequences for the development and reproduction of T. castaneum. nih.gov Treatments at certain concentrations significantly decreased the weight of pupae and adults, lowered pupation and emergence rates, and reduced the fecundity of the parent generation. nih.govresearchgate.net These negative effects can also be transgenerational; the unexposed first-generation (F₁) offspring of parents exposed to 1-octen-3-ol showed decreased survival and pupation rates, as well as reduced pupal and adult weights. nih.gov Fumigation with 1-octen-3-ol has been shown to be effective in eliminating T. castaneum infestations in model food systems. researchgate.net

The behavioral response of an insect to a single chemical cue like 1-octen-3-ol is not fixed; it is highly dependent on the context of other odors present in the environment. nih.govresearchgate.net For mosquitoes, an individual host-related compound is interpreted within the context of the complete host odor blend. nih.gov The perception of (R)-1-octen-3-ol and the subsequent behavioral output are significantly affected by both the qualitative and quantitative composition of the surrounding odor blend. nih.govresearcher.life

Research has demonstrated that altering the release rate of (R)-1-octen-3-ol within the background odor of known hosts and non-hosts changes how mosquitoes perceive the source. nih.govresearchgate.net This highlights that accurate host recognition relies on the brain processing generic volatiles in the context of the entire odor profile. nih.gov Mosquitoes use a system of coincidence detection, where multiple olfactory inputs are processed simultaneously to distinguish between different potential hosts. nih.govresearchgate.net Therefore, while (R)-1-octen-3-ol is a key cue, its role in host selection and discrimination is shaped by the complex blend of volatiles that define a particular host. nih.govresearcher.life

Advanced Analytical Methodologies for Enantiomeric Purity and Characterization

Chromatographic Separation Techniques

Chiral chromatography is the cornerstone for the physical separation and quantification of the enantiomers of 1-octen-3-yl acetate (B1210297). This is achieved by creating a transient diastereomeric interaction between the analyte enantiomers and a chiral stationary phase (CSP), leading to different retention times.

Gas chromatography utilizing columns with chiral stationary phases is a powerful technique for separating volatile chiral compounds like 1-octen-3-yl acetate. The most effective CSPs for this purpose are often based on derivatized cyclodextrins. These cyclodextrin molecules have a toroidal structure, creating a chiral cavity into which an enantiomer can selectively fit, a process known as inclusion complexing. The differential strength of these interactions for each enantiomer results in their separation on the column.

For the related compound, 1-octen-3-ol (B46169), cyclodextrin-based phases, particularly those with permethylated β-cyclodextrin derivatives, have shown excellent resolving capabilities. sielc.com The separation of 1-octen-3-yl acetate enantiomers follows similar principles, where the choice of the specific cyclodextrin derivative and the operational parameters are optimized to maximize resolution. sielc.com Key parameters that are adjusted include the temperature ramp rate and the carrier gas linear velocity, as these can significantly impact the separation efficiency. sielc.com

| Parameter | Condition | Purpose |

|---|---|---|

| Chiral Stationary Phase | Permethylated β-cyclodextrin (e.g., Rt-βDEX series) | Provides the chiral environment for separation. |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for high-resolution capillary GC. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. |

| Oven Temperature Program | Initial temp 50°C, ramp at 2-5°C/min to 180°C | Optimized to ensure separation without excessive peak broadening. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification, MS for identification and confirmation. |

High-Performance Liquid Chromatography (HPLC) is another principal technique for enantiomeric separation and is particularly versatile. For 1-octen-3-yl acetate, CSPs based on polysaccharide derivatives, such as cellulose or amylose coated on a silica support, are widely used. nih.govmdpi.com These phases, available under trade names like Chiralpak® and Chiralcel®, offer a broad range of selectivities for various chiral compounds.

The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole, and steric interactions between the analyte and the chiral polymer. The choice of mobile phase is critical; normal-phase systems (e.g., hexane (B92381)/isopropanol) are commonly employed for compounds like 1-octen-3-yl acetate. mdpi.com The ratio of the alkane to the alcohol modifier is carefully tuned to achieve optimal resolution and retention times.

| Parameter | Condition | Purpose |

|---|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Creates chiral recognition sites for enantiomer interaction. |

| Column Dimensions | 250 mm x 4.6 mm ID, 5 µm particle size | Standard analytical column dimensions. |

| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) | Normal-phase eluent; ratio is adjusted to optimize selectivity. |

| Flow Rate | 1.0 mL/min | Typical flow rate for analytical separations. |

| Detector | UV Detector (at a low wavelength, e.g., 210 nm) | Detects the analyte as it elutes from the column. |

Following successful chromatographic separation, the enantiomeric excess (ee) is calculated to determine the purity of the sample. The 'ee' represents the degree to which one enantiomer is in excess of the other and is a critical measure of stereochemical purity. It is calculated from the integrated peak areas of the two enantiomers in the chromatogram.

The formula for enantiomeric excess is: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Where Area₁ and Area₂ are the peak areas of the (S) and (R) enantiomers, respectively. An enantiomerically pure sample will show only one peak, corresponding to an ee of 100%, while a racemic mixture (a 50:50 mixture of both enantiomers) will show two peaks of equal area, resulting in an ee of 0%.

Spectroscopic Characterization Methods

Spectroscopic methods are essential for confirming the identity and absolute configuration of the separated enantiomers.

While standard NMR spectroscopy cannot distinguish between enantiomers, it can be adapted for chiral analysis through the use of chiral derivatizing agents (CDAs). nih.govwikipedia.org This indirect method involves reacting the enantiomeric mixture of 1-octen-3-yl acetate's precursor alcohol, 1-octen-3-ol, with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA). nih.gov

This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers possess different physical properties and, crucially, distinct NMR spectra. nih.gov The protons near the chiral center of the newly formed diastereomeric esters will experience different magnetic environments, resulting in separate signals with different chemical shifts (δ) in the ¹H or ¹⁹F NMR spectrum. The enantiomeric ratio can then be determined by integrating the corresponding signals.

Optical activity is a defining characteristic of chiral molecules. ventos.com Each enantiomer of a chiral compound rotates the plane of polarized light to an equal degree but in opposite directions. ventos.com This property is measured using a polarimeter.

Optical Rotation : The direction of rotation is used to classify enantiomers. A dextrorotatory (+) enantiomer rotates light to the right (clockwise), while a levorotatory (-) enantiomer rotates it to the left (counter-clockwise). For the precursor alcohol, (S)-oct-1-en-3-ol is dextrorotatory, while the (R)-enantiomer is levorotatory. This allows for the assignment of the eluting peaks from chromatography when coupled with a polarimetric detector. A racemic mixture exhibits no net optical rotation as the effects of the two enantiomers cancel each other out. ventos.com

Circular Dichroism (CD) : CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical conformation of the molecule and can be used to assign the absolute configuration of the enantiomers, often with the aid of computational chemistry.

Enantiomeric Ratio (ER) Analysis in Natural Samples

The analysis of the enantiomeric ratio (ER) of oct-1-en-3-ol in natural samples is crucial for determining its origin, biosynthetic pathways, and sensory properties. The compound exists as two enantiomers: (R)-(-)-1-octen-3-ol and (S)-(+)-1-octen-3-ol, also known as (3S)-oct-1-en-3-ol. wikipedia.orgnih.gov While synthetic octenol is typically a racemic mixture (a 1:1 ratio of R and S enantiomers), biosynthetic processes in nature often favor the production of one enantiomer over the other. researchgate.netnih.gov

Research findings indicate that the enantiomeric distribution of 1-octen-3-ol is a key indicator of its source. For instance, 1-octen-3-ol produced via the enzymatic breakdown of linoleic acid in mushrooms is predominantly the (R)-enantiomer. researchgate.netbris.ac.uk In contrast, a racemic mixture found in a product suggests a synthetic, non-natural origin. researchgate.net The two enantiomers also possess distinct sensory profiles; (R)-(-)-1-octen-3-ol is characterized by a fresh mushroom aroma, whereas the (S)-(+)- form has a musty, grassy, or moldy scent. researchgate.netnih.gov

The biosynthesis of this C8 alcohol in fungi, particularly in the common button mushroom (Agaricus bisporus), is a well-studied process. It involves the enzymatic action of lipoxygenase and hydroperoxide lyase on linoleic acid, which results in a product that can be up to 99% (R)-(-)-1-octen-3-ol. wikipedia.orgnih.gov This high enantiomeric purity is a hallmark of its fungal origin.

Advanced analytical techniques, primarily chiral gas chromatography (GC), are employed to separate and quantify the enantiomers. gcms.cz These methods often utilize capillary columns with chiral stationary phases, such as derivatized cyclodextrins (e.g., Rt-βDEXsa), which allow for the baseline resolution of the (R) and (S) forms. gcms.cz Gas chromatography-mass spectrometry (GC-MS) is used for the definitive identification of the compounds. researchgate.netresearchgate.net

Table 1: Enantiomeric Distribution of 1-octen-3-ol in Various Natural Samples

| Natural Source | Predominant Enantiomer | Enantiomeric Ratio (R:S) / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Button Mushroom (Agaricus bisporus) | (R)-(-)-1-octen-3-ol | >97-99% ee of (R)-form | researchgate.netnih.gov |

| Truffles | (R)-(-)-1-octen-3-ol | High predominance of (R)-form | bris.ac.uk |

| Ruminant Breath (e.g., Ox) | (R)-(-)-1-octen-3-ol | 80:20 to 92:8 | researchgate.net |

| Synthetic Production (Typical) | Racemic | 50:50 | researchgate.netnih.gov |

Research on Oct 1 En 3 Yl Acetate and Other Biologically Relevant Esters

Enzymatic Production of Oct-1-en-3-yl Acetate (B1210297)

The synthesis of oct-1-en-3-yl acetate, a valuable flavor and fragrance compound, can be achieved efficiently and sustainably through enzymatic processes. Lipases, a class of enzymes that catalyze the hydrolysis of fats and oils, are particularly well-suited for the esterification of alcohols like oct-1-en-3-ol. The use of immobilized lipases, where the enzyme is physically confined or localized in a defined region of space with retention of its catalytic activity, offers significant advantages, including ease of separation from the reaction mixture, reusability of the biocatalyst, and improved stability.

One of the most widely used and effective immobilized lipases for this type of synthesis is Novozym 435, which is lipase (B570770) B from Candida antarctica immobilized on a macroporous acrylic resin. rsc.orgnih.govmdpi.com This biocatalyst has demonstrated high efficiency in the synthesis of a variety of esters, including other acetate esters, under mild reaction conditions. nih.govmdpi.com

The enzymatic synthesis of acetate esters typically involves the reaction of an alcohol with an acyl donor, such as acetic acid or vinyl acetate, in the presence of the lipase. The reaction conditions, including temperature, substrate molar ratio, enzyme concentration, and solvent, are optimized to achieve high conversion rates and yields. For instance, in the synthesis of other flavor esters like isoamyl acetate, yields above 80% have been achieved with high substrate concentrations using immobilized lipase. nih.gov Similarly, the enzymatic synthesis of eugenyl acetate using Lipozyme TL 100L, another commercial lipase, resulted in a conversion of 91.80% under optimized conditions. scispace.com

While specific data for the enzymatic production of oct-1-en-3-yl acetate is not extensively detailed in the available literature, the well-established success of lipase-catalyzed synthesis of structurally similar acetates provides a strong basis for its effective production using this green chemistry approach. The general parameters for such a synthesis would likely involve a temperature range of 40-60°C, a specific molar ratio of oct-1-en-3-ol to the acetyl donor, and an optimized concentration of an immobilized lipase like Novozym 435 in a suitable organic solvent or a solvent-free system. researchgate.net

Table 1: General Parameters for Lipase-Catalyzed Synthesis of Acetate Esters

| Parameter | Typical Range/Value | Rationale |

| Enzyme | Immobilized Lipase (e.g., Novozym 435) | High stability, reusability, and catalytic efficiency for esterification. |

| Substrates | Alcohol (e.g., oct-1-en-3-ol), Acetyl Donor (e.g., acetic acid, vinyl acetate) | Reactants for the esterification reaction. |

| Temperature | 40 - 60 °C | Optimal range for lipase activity and reaction rate. |

| Solvent | Organic Solvents (e.g., hexane) or Solvent-Free | Provides a suitable reaction medium; solvent-free systems offer environmental benefits. |

| Molar Ratio | Optimized for specific substrates | Influences reaction equilibrium and conversion rate. |

| Enzyme Load | Optimized for reaction scale | Affects the rate of reaction. |

Role of Specific Octenyl Acetates in Pheromone Communication (e.g., (E)-2-Octenyl Acetate)

Certain octenyl acetates play a crucial role in the chemical communication of insects, acting as pheromones that trigger specific behavioral responses. A notable example is (E)-2-octenyl acetate, which has been identified as a key component of the pheromone system of the bagrada bug (Bagrada hilaris), a significant pest of brassicaceous crops. nih.govmdpi.comresearchgate.net

Research has shown that (E)-2-octenyl acetate functions as a sex pheromone, primarily attracting females and nymphs of the species. nih.govmdpi.com This attraction has been demonstrated through a combination of laboratory and field studies, including electroantennography (EAG), olfactometer bioassays, and field trapping experiments.

Electroantennography (EAG) and Olfactometer Bioassays:

EAG studies have revealed that the antennae of B. hilaris females exhibit a significant response to (E)-2-octenyl acetate, indicating the presence of specific olfactory receptors for this compound. nih.gov Olfactometer bioassays, which measure the behavioral response of insects to an odor source in a controlled environment, have confirmed the attractant properties of (E)-2-octenyl acetate. In these assays, both females and nymphs were significantly attracted to the compound. nih.gov

Field Bioassays:

Field trials have further substantiated the role of (E)-2-octenyl acetate as a pheromone for B. hilaris. Traps baited with this compound have successfully captured individuals of the species, with the number of captures correlating with the dose of the pheromone used in the lure. nih.govmdpi.com These findings highlight the potential for using (E)-2-octenyl acetate in pest management strategies, such as for monitoring population levels or in attract-and-kill applications. nih.gov

Table 2: Behavioral and Electrophysiological Responses of Bagrada hilaris to (E)-2-Octenyl Acetate

| Assay Type | Subject | Response | Significance | Reference |

| Electroantennography (EAG) | Females, Nymphs | Significant antennal depolarization | Indicates olfactory detection | nih.gov |

| Olfactometer Bioassay | Females, Nymphs | Attraction to the odor source | Confirms behavioral response | nih.gov |

| Field Trapping | Adults and Nymphs | Capture in baited traps | Demonstrates efficacy as a lure | mdpi.com |

Research on Other Esters and Their Biological Activities (e.g., (3S)-oct-1-en-3-yl crotonate, (Z)-oct-3-en-1-yl acetate)

The biological activities of various other esters, including those structurally related to oct-1-en-3-yl acetate, have been the subject of scientific investigation, revealing a range of functions from insecticidal properties to roles in plant defense and insect communication.

(3S)-oct-1-en-3-yl crotonate:

Specific research on the biological activity of (3S)-oct-1-en-3-yl crotonate is limited in the currently available scientific literature. However, a study on the toxicity of oct-3-yl 2-methylcrotonate in rats showed that it is likely hydrolyzed to octan-3-ol and 2-methylcrotonic acid in the body. nih.gov This suggests that the biological effects of such esters may be related to their constituent alcohol and carboxylic acid components. Further research is needed to elucidate the specific biological roles of (3S)-oct-1-en-3-yl crotonate.

(Z)-oct-3-en-1-yl acetate:

While detailed studies on the specific biological activities of (Z)-oct-3-en-1-yl acetate are not extensively documented, research on related compounds provides some insights. For instance, other C8 esters are known to be involved in insect communication. The broader class of octenyl acetates has been investigated for their roles as insect pheromones and attractants.

Furthermore, research on green leaf volatiles (GLVs), which include C6 alcohols and their acetates like (Z)-3-hexenyl acetate, has demonstrated their importance in plant defense and in attracting natural enemies of herbivorous insects. nih.gov For example, (Z)-3-hexenyl acetate has been shown to attract parasitic wasps to plants that are being attacked by caterpillars. nih.gov It also plays a role in the host and oviposition preference of the fall armyworm (Spodoptera frugiperda) on maize. nih.gov Given the structural similarities, it is plausible that (Z)-oct-3-en-1-yl acetate could have similar, yet uncharacterized, roles in insect-plant interactions or as a semiochemical.

Q & A

Q. How can the molarity of acetic acid in a solution be determined experimentally?

To quantify acetic acid concentration, acid-base titration with a standardized sodium hydroxide (NaOH) solution is widely used. Phenolphthalein is the preferred indicator due to its clear color change (colorless to pink) at basic pH. The stoichiometric equation is: Key steps: (i) Pipette 10.00 mL of acetic acid into an Erlenmeyer flask. (ii) Add 2-3 drops of phenolphthalein. (iii) Titrate with 1.00 M NaOH until a pale pink endpoint. Calculate molarity using . Potential errors include air bubbles in the burette or overshooting the endpoint, leading to \sim13.6% error in some trials .

Q. What are the characteristic chemical reactions of acetic acid with metals and carbonates?

Acetic acid reacts with reactive metals (e.g., Mg) to produce acetate salts and hydrogen gas: With carbonates (e.g., NaHCO₃), it releases CO₂: These reactions are foundational for identifying carboxylic acids in analytical workflows .

Q. How is acetic acid differentiated from inorganic acids in laboratory settings?

Acetic acid is a weak organic acid (pKa \sim4.76) with a carboxyl (-COOH) functional group. Unlike strong inorganic acids (e.g., HCl), it partially dissociates in water. Tests include:

- Litmus test : Reddens blue litmus paper weakly.

- Reaction with ethanol : Forms ethyl acetate (esterification), confirmed by a fruity odor.

- Titration curve : Exhibits a buffered pH region near its pKa during neutralization .

Advanced Research Questions

Q. What methodologies enable enantioselective synthesis of (3S)-oct-1-en-3-ol?

Enzymatic hydrolysis using bovine liver acetone powder (BLAP) achieves high enantiomeric purity (>92%). For example, racemic 3-acetoxyoct-1-ene is hydrolyzed to (3S)-oct-1-en-3-ol via BLAP’s esterase activity. Critical parameters:

Q. How can discrepancies in titration data for acetic acid quantification be addressed?

Common discrepancies arise from:

- Indicator selection : Methyl orange (pH 3.1–4.4) is unsuitable for weak acid/strong base titrations, unlike phenolphthalein (pH 8.2–10.0).

- Endpoint overshooting : Leads to overestimation of NaOH volume.

- Dilution errors : Adding water to the Erlenmeyer flask dilutes acetic acid, reducing calculated molarity.

Mitigation strategies: Conduct triplicate trials, calibrate burettes, and use automated titration systems for precision .

Q. What analytical techniques are used to study the stability of (3S)-oct-1-en-3-ol in long-term storage?

Headspace gas chromatography (HS-GC) monitors volatile degradation products. Key findings:

Q. How does the stereochemistry of oct-1-en-3-ol influence its biological activity?

The (3S)-enantiomer is a key component of mushroom pheromones (e.g., Tricholoma matsutake), attracting specific pollinators. In contrast, the (3R)-form is inactive. Chiral HPLC or polarimetry is used to verify enantiopurity. Applications include ecological studies and pheromone-based pest control .

Q. What catalytic systems improve the efficiency of acetic acid synthesis from syngas?

Rhodium/iodide catalysts (Monsanto process) achieve 99% selectivity at 150–200°C and 30–60 bar. Key factors:

Q. How can researchers optimize the enzymatic hydrolysis of acetates to chiral alcohols?

Q. What spectroscopic methods characterize acetic acid’s interaction with biomolecules?

- FTIR : Identifies carboxylate stretching vibrations (1700–1720 cm⁻¹) in acetate salts.

- NMR : ¹H NMR detects proton environments (e.g., CH₃ at δ 2.1 ppm, COOH at δ 12.1 ppm).

- Mass spectrometry : GC-MS quantifies acetic acid in complex matrices like fermentation broths .

Data Contradiction Analysis

Q. Why do some studies report conflicting pKa values for acetic acid?

Variations arise from:

Q. How does the presence of acetic acid in control samples indicate instability in stored compounds?

In stability studies, acetic acid accumulation correlates with oxidation of aldehydes or fermentation byproducts. For example, control samples of oct-1-en-3-ol showed a 3.5-fold increase in acetic acid over 6 months, while NADES-stabilized samples had negligible levels. This suggests NADES inhibits oxidative pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.